Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly significant structural motif in the realms of organic and medicinal chemistry. nih.govencyclopedia.pubnih.govwisdomlib.orgijnrd.org Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. thieme-connect.comresearchgate.net
In drug discovery, the incorporation of a piperidine scaffold can lead to enhanced metabolic stability, improved solubility and bioavailability, and a reduced risk of toxicity. thieme-connect.comresearchgate.netresearchgate.net Consequently, piperidine derivatives are found in a vast array of pharmaceuticals, encompassing a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders. encyclopedia.pubijnrd.org The versatility of the piperidine core allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to achieve desired therapeutic effects. nih.gov
Overview of the Chemical Structure and Unique Functional Groups of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Attached to the nitrogen atom of the piperidine ring is a cyanoethyl group (-CH2CH2CN). The nitrile functional group is characterized by a carbon-nitrogen triple bond, which imparts polarity to the molecule and can participate in a variety of chemical transformations. turito.comfiveable.meteachy.aiebsco.comallen.in Nitriles are known to be precursors for the synthesis of amines, carboxylic acids, and other nitrogen-containing heterocycles. fiveable.meebsco.com
At the 4-position of the piperidine ring, there is a methyl carboxylate group (-COOCH3). This ester functional group is a common feature in organic synthesis and can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides. The presence of both the nitrile and the ester groups provides two distinct points for further chemical elaboration, making this molecule a valuable intermediate in the construction of more complex molecular architectures.
Table 1: Key Functional Groups of this compound
| Functional Group | Chemical Formula | Key Properties |
| Piperidine | C5H10N | Provides a 3D scaffold, influences solubility and bioavailability. |
| Cyanoethyl | -CH2CH2CN | Polar, reactive, can be converted to other functional groups. |
| Methyl Carboxylate | -COOCH3 | Can be hydrolyzed to a carboxylic acid or converted to an amide. |
Historical Context of Related Piperidine-4-carboxylate Derivatives in Synthetic Chemistry
The exploration of piperidine-4-carboxylate derivatives has a rich history in synthetic chemistry, largely driven by their utility as intermediates in the synthesis of biologically active compounds. The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), and its simple esters have long been employed as starting materials for the synthesis of a wide range of molecules.
Historically, research in this area has focused on the development of efficient methods for the synthesis and functionalization of the piperidine-4-carboxylate core. diva-portal.orgresearchgate.netchemicalbook.comrsc.orgnih.govchemrxiv.orgnih.govmdpi.comresearchgate.net These efforts have led to a diverse toolkit of chemical reactions that allow for the selective modification of the piperidine ring and its substituents. For instance, the nitrogen atom of the piperidine ring is readily alkylated or acylated, providing a straightforward means of introducing a wide variety of substituents.
The 4-position of the piperidine ring, bearing the carboxylate group, has also been a focal point for chemical modification. The ester can be converted into a wide range of other functional groups, and the adjacent carbon atoms can be functionalized through various synthetic strategies. This has enabled the creation of extensive libraries of piperidine-4-carboxylate derivatives for screening in drug discovery programs.
Research Gaps and Future Directions in the Fundamental Study of this compound
While the broader class of piperidine-4-carboxylate derivatives has been extensively studied, there is a notable lack of specific academic research focused exclusively on this compound. This presents several opportunities for future investigation.
A primary research gap is the detailed exploration of the synthesis and reactivity of this specific compound. While its synthesis can be inferred from general methods for N-alkylation of piperidines, dedicated studies to optimize reaction conditions and explore the scope of its reactivity would be valuable. For instance, a systematic investigation of the differential reactivity of the nitrile and ester functional groups under various reaction conditions could reveal selective transformations that would be useful in multi-step syntheses.
Furthermore, there is a need for a comprehensive evaluation of the biological activity of this compound and its derivatives. Given the prevalence of the piperidine scaffold in bioactive molecules, it is plausible that this compound could serve as a starting point for the development of new therapeutic agents. Screening this compound and a library of its derivatives against a range of biological targets could uncover novel pharmacological activities.
Finally, the unique combination of the cyanoethyl and methyl carboxylate groups suggests potential applications in materials science. For example, these functional groups could be utilized in polymerization reactions or for the surface modification of materials. Exploring these possibilities could open up new avenues of research for this versatile molecule.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(2-cyanoethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZMLKXFXBXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Methyl 1 2 Cyanoethyl Piperidine 4 Carboxylate
Reactions Involving the Carboxylic Ester Functionality
The methyl ester group in Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Hydrolysis Reactions under Acidic and Basic Conditions
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(2-cyanoethyl)piperidine-4-carboxylic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. The reaction is reversible and proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. To drive the equilibrium towards the carboxylic acid, a large excess of water is typically employed.
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is a more common and generally irreversible method for converting the ester to the carboxylate salt. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate anion and methanol (B129727). The resulting carboxylate is resistant to further nucleophilic attack, making the reaction essentially irreversible. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
| Condition | Reagents | Product | Notes |
| Acidic | HCl or H₂SO₄ in H₂O | 1-(2-cyanoethyl)piperidine-4-carboxylic acid | Reversible reaction; requires excess water to proceed to completion. |
| Basic | NaOH or KOH in H₂O, followed by acid workup | 1-(2-cyanoethyl)piperidine-4-carboxylic acid | Irreversible reaction (saponification); yields the carboxylate salt initially. |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this allows for the synthesis of other alkyl esters. The reaction can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification, protonation of the carbonyl group activates the ester towards nucleophilic attack by an alcohol. To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent.
Base-catalyzed transesterification involves the use of a catalytic amount of a strong base, such as an alkoxide corresponding to the alcohol being used. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and leading to the exchange of the alkoxy groups. This process is also an equilibrium, and using the alcohol as the solvent is a common strategy to drive the reaction to completion.
Reduction of the Ester to Alcohol
The methyl ester functionality can be reduced to a primary alcohol, [1-(2-cyanoethyl)piperidin-4-yl]methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride from LiAlH₄ attacks the carbonyl carbon, and after a series of steps involving the elimination of the methoxy (B1213986) group and further reduction of the intermediate aldehyde, the primary alcohol is formed upon aqueous workup. It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce the nitrile group, although the ester is generally more reactive.
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | [1-(2-cyanoethyl)piperidin-4-yl]methanol |
Amidation and Peptide Coupling Reactions
The conversion of the methyl ester to an amide, 1-(2-cyanoethyl)piperidine-4-carboxamide, can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation often requires heating or the use of a catalyst. A more versatile and widely used approach for forming amide bonds, especially in the context of medicinal chemistry and peptide synthesis, involves the use of peptide coupling reagents.
In this method, the corresponding carboxylic acid (obtained from hydrolysis of the ester) is activated in situ by a coupling reagent. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. The activated carboxylic acid then readily reacts with an amine to form the desired amide bond. This methodology allows for the coupling of the piperidine (B6355638) core with a wide array of amines, including amino acid esters, to generate more complex molecules. researchgate.net
Transformations at the Piperidine Nitrogen Atom
The tertiary amine of the piperidine ring is a key feature of the molecule, and the N-cyanoethyl group can be manipulated or removed to provide synthetic handles for further derivatization.
N-Dealkylation Strategies
The removal of the N-cyanoethyl group, a process known as N-dealkylation or, more specifically, N-decyanoethylation, can be a valuable synthetic transformation. This unmasks the secondary amine of the piperidine ring, allowing for subsequent N-functionalization.
A common strategy for the cleavage of an N-cyanoethyl group is through a retro-Michael reaction. This reaction is typically promoted by a base. The base abstracts a proton from the carbon alpha to the nitrile group, initiating an elimination reaction that releases acrylonitrile (B1666552) and the free secondary amine. The choice of base and reaction conditions is crucial to ensure efficient deprotection without affecting other functional groups in the molecule.
| Reaction Type | Conditions | Products |
| Retro-Michael Reaction | Base (e.g., alkoxides, hydroxides) | Methyl piperidine-4-carboxylate and Acrylonitrile |
Further N-Functionalization and Derivatization
The tertiary amine of the piperidine ring in this compound is a key site for further functionalization and derivatization. These modifications can be used to introduce new properties to the molecule or to build more complex molecular architectures.
One common transformation is the oxidation of the tertiary amine to form the corresponding N-oxide . This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a highly polar, zwitterionic species that can participate in various subsequent reactions, including rearrangements and eliminations. nih.govmasterorganicchemistry.com
Another important derivatization is N-alkylation , which involves the quaternization of the piperidine nitrogen. This can be accomplished by reacting the parent compound with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. These salts can have different biological activities and physical properties compared to the parent tertiary amine.
The 2-cyanoethyl group itself can be viewed as a protecting group for the piperidine nitrogen. The removal of this group, a process known as N-de-cyanoethylation , would yield the corresponding secondary amine, methyl piperidine-4-carboxylate. This transformation can be challenging but may be achieved under specific reductive or basic conditions, although this can also affect the other functional groups in the molecule.
Table 1: Examples of N-Functionalization Reactions
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | N-oxide |
Reactivity of the 2-Cyanoethyl Group
The 2-cyanoethyl group is a reactive moiety that can undergo a variety of chemical transformations, providing access to a range of other functional groups.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The outcome of the reaction is dependent on the reaction conditions. For instance, treatment with a strong acid like hydrochloric acid in the presence of water will typically lead to the formation of the corresponding carboxylic acid, propanoic acid, attached to the piperidine nitrogen. Milder, controlled hydrolysis conditions can sometimes be employed to isolate the intermediate amide.
The nitrile group can be reduced to a primary amine, which is a valuable transformation for the synthesis of polyamines and other nitrogen-containing compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over catalysts such as Raney nickel or platinum oxide. The reduction of the nitrile in this compound would yield Methyl 1-(3-aminopropyl)piperidine-4-carboxylate. Care must be taken in the choice of reducing agent to avoid the simultaneous reduction of the methyl ester.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone. This reaction provides a route to introduce new carbon-carbon bonds and further diversify the structure of the parent molecule.
Table 2: Transformations of the 2-Cyanoethyl Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis (complete) | H₃O⁺, heat | Carboxylic acid |
| Hydrolysis (partial) | H₂O, controlled conditions | Amide |
| Reduction | LiAlH₄ or H₂/Raney Ni | Primary amine |
Ring Expansion, Contraction, and Rearrangement Studies (e.g., Meisenheimer, Cope)
The piperidine ring and its N-substituents can participate in various rearrangement reactions, particularly when the nitrogen is in the N-oxide form.
The Meisenheimer rearrangement is a thermal rearrangement of a tertiary amine N-oxide to an O-substituted hydroxylamine. synarchive.com For the N-oxide of this compound, a synarchive.comnih.gov-rearrangement could potentially occur, leading to a ring-expanded oxazepine derivative. However, the migratory aptitude of the substituents on the nitrogen would influence the outcome.
The Cope elimination is another reaction of tertiary amine N-oxides that requires a proton beta to the nitrogen. masterorganicchemistry.com In the case of the N-oxide of the title compound, a Cope elimination involving the 2-cyanoethyl group would lead to the formation of acrylonitrile and the N-hydroxy piperidine derivative. A study on 2-(cyanoethyl)-2-azanorbornanes showed that these systems readily undergo Cope elimination to afford N-hydroxylamines in excellent yield. researchgate.net This suggests that a similar pathway would be favorable for the N-(2-cyanoethyl)piperidine N-oxide.
While less common for simple piperidines, other rearrangements such as the aza-Cope rearrangement can occur under specific conditions, often involving the formation of an iminium ion intermediate. wikipedia.org Ring expansion and contraction of the piperidine ring itself are also known transformations, though they typically require more specialized reagents and conditions. rsc.orgnih.gov
Exploration of Functional Group Compatibility in Complex Chemical Syntheses
The presence of multiple functional groups in this compound necessitates careful consideration of functional group compatibility in multi-step syntheses.
For example, when performing a reduction of the nitrile group with a strong hydride reducing agent like LiAlH₄, the methyl ester is also susceptible to reduction to the corresponding primary alcohol. To achieve selective reduction of the nitrile, alternative reducing agents or a protection-deprotection strategy for the ester would be required.
Similarly, harsh acidic or basic conditions used for the hydrolysis of the nitrile could also lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. The choice of reagents and reaction conditions is therefore crucial to achieve the desired transformation without affecting other parts of the molecule.
The tertiary amine can also influence reactions at other positions. For instance, its basicity may need to be temporarily masked by conversion to a salt or a less reactive derivative to prevent it from interfering with certain reactions.
The strategic manipulation of the different functional groups in this compound allows for its use as a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds.
Advanced Analytical Characterization Methodologies for Methyl 1 2 Cyanoethyl Piperidine 4 Carboxylate
Spectroscopic Techniques for Structural Elucidationnih.govsigmaaldrich.comepa.govlibretexts.org
Spectroscopic methods are indispensable for determining the molecular structure of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment of individual atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ (ester) | ~3.67 | Singlet (s) | 3H |
| -N-CH ₂-CH₂-CN | ~2.80 | Triplet (t) | 2H |
| -N-CH₂-CH ₂-CN | ~2.55 | Triplet (t) | 2H |
| Piperidine (B6355638) H2/H6 (equatorial) | ~2.90 | Multiplet (m) | 2H |
| Piperidine H2/H6 (axial) | ~2.10 | Multiplet (m) | 2H |
| Piperidine H4 (axial) | ~2.45 | Multiplet (m) | 1H |
| Piperidine H3/H5 (equatorial) | ~1.95 | Multiplet (m) | 2H |
¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. libretexts.org The spectrum for this compound would display ten distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are characteristic of the type of carbon (e.g., carbonyl, nitrile, aliphatic). libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~175.0 |
| C≡N (nitrile) | ~119.0 |
| -OC H₃ (ester) | ~51.5 |
| Piperidine C2/C6 | ~53.0 |
| -N-C H₂-CH₂-CN | ~51.0 |
| Piperidine C4 | ~40.5 |
| Piperidine C3/C5 | ~28.0 |
¹⁹F NMR Spectroscopy : This technique is used for the analysis of fluorine-containing compounds. As this compound does not possess any fluorine atoms, ¹⁹F NMR spectroscopy is not an applicable characterization method.
2D-NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. A COSY spectrum would reveal correlations between adjacent protons, confirming the spin systems of the piperidine ring and the cyanoethyl side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
MS and HRMS : For this compound (molecular formula C₁₀H₁₆N₂O₂), the monoisotopic mass is 196.12119 Da. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental composition. Common ionization techniques include Electrospray Ionization (ESI), which typically forms protonated molecules [M+H]⁺ or other adducts. uni.lu
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 197.12847 |
| [M+Na]⁺ | 219.11041 |
| [M+K]⁺ | 235.08435 |
Fragmentation analysis in MS/MS experiments would likely show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃), the entire carbomethoxy group (-COOCH₃), or cleavage of the cyanoethyl side chain, providing further structural confirmation.
LC-MS : Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for analyzing piperidine derivatives, allowing for the separation of the target compound from impurities, followed by its unambiguous identification and quantification based on its mass-to-charge ratio. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit distinct bands corresponding to its key functional groups. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | C-H stretch | 2950-2850 | Medium-Strong |
| Nitrile | C≡N stretch | 2260-2240 | Medium |
| Ester Carbonyl | C=O stretch | 1750-1735 | Strong |
The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, while a medium intensity peak around 2250 cm⁻¹ confirms the presence of the nitrile functional group.
Chromatographic Methods for Purity Assessment and Separationnih.govlibretexts.org
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC, Ultra-Performance Liquid Chromatography (UPLC))
HPLC and UPLC are the most widely used techniques for purity assessment of non-volatile organic compounds. A reversed-phase method would be suitable for this compound. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Table 5: Typical HPLC/UPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed linear gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Table 6: Typical GC/GC-MS Method Parameters
| Parameter | Description |
|---|---|
| Column | Capillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Start at ~100 °C, ramp at 10-20 °C/min to ~280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This method would effectively separate the compound from any volatile impurities, with the retention time serving as a key identifier and the peak area providing a measure of its concentration and purity. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Helium |
Chiral Chromatography (HPLC) for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of the quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for separating and quantifying enantiomers. nih.gov
Methodology:
The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. sigmaaldrich.com The development of a successful chiral HPLC method involves screening various CSPs and mobile phases to achieve optimal resolution between the enantiomers. sigmaaldrich.com
For a compound like this compound, a typical method development workflow would involve:
Column Screening: A range of commercially available chiral stationary phases would be tested. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice due to their broad applicability for a wide range of chiral compounds. nih.gov
Mobile Phase Optimization: The composition of the mobile phase is systematically varied to improve separation. Common mobile phases for normal-phase chiral HPLC include mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol). For reversed-phase methods, mixtures of water, acetonitrile, and/or methanol (B129727) are used, often with additives like acids or bases to improve peak shape and resolution. sigmaaldrich.com
Detection: A UV detector is commonly used for analysis, with the detection wavelength set to a value where the analyte exhibits strong absorbance. derpharmachemica.com
Data Interpretation & Findings:
The output of a chiral HPLC analysis is a chromatogram. The enantiomeric excess (% ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers.
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
A high % ee value is crucial for ensuring the stereochemical purity of the compound.
Table 1: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.uk This is considered the "gold standard" for assigning the absolute configuration of chiral molecules. nih.gov
Methodology:
The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.
For chiral molecules, the determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the crystal. soton.ac.uk By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration (R or S) of a chiral center can be assigned.
Data Interpretation & Findings:
The output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. This provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidine ring and the spatial arrangement of the cyanoethyl and carboxylate substituents.
While a crystal structure for this compound has not been reported in the public domain, the analysis would yield precise atomic coordinates and crystallographic data.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.876 |
| β (°) | 98.76 |
| Volume (ų) | 698.7 |
| Z | 2 |
| Flack Parameter | 0.05(10) |
A Flack parameter close to zero would confirm the correct assignment of the absolute stereochemistry. soton.ac.uk
Other Advanced Characterization Techniques
In addition to chiral HPLC and X-ray crystallography, other techniques are employed to provide a comprehensive characterization of this compound.
Optical Rotation:
Chiral molecules have the property of rotating the plane of polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.
The specific rotation of a pure enantiomer is a fixed value. For instance, a hypothetical (R)-enantiomer might have a specific rotation of +15.2° (c 1.0, CHCl₃), while the (S)-enantiomer would have a specific rotation of -15.2° under the same conditions. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of 0°. sigmaaldrich.com
Elemental Analysis:
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₁₆N₂O₂ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net
Table 3: Theoretical Elemental Analysis Data
| Element | Theoretical Percentage (%) |
| Carbon (C) | 61.20 |
| Hydrogen (H) | 8.22 |
| Nitrogen (N) | 14.27 |
| Oxygen (O) | 16.31 |
Computational and Theoretical Studies of Methyl 1 2 Cyanoethyl Piperidine 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule in its ground state. derpharmachemica.comjksus.org These calculations provide a static, gas-phase, or solvated-in-silico picture of the molecule's preferred structure, electronic distribution, and spectroscopic characteristics.
The piperidine (B6355638) ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize angular and torsional strain. ias.ac.in For Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate, geometry optimization calculations would confirm that the piperidine ring's lowest energy state is a chair conformation.
Table 1: Predicted Conformational Properties of this compound
| Feature | Predicted Outcome | Rationale |
|---|---|---|
| Piperidine Ring Conformation | Chair | Minimization of torsional and angular strain. |
| N1-Substituent Orientation | Equatorial | Avoidance of steric hindrance from axial hydrogens. |
| C4-Substituent Orientation | Equatorial | Minimization of 1,3-diaxial interactions. |
| Relative Stability | Equatorial-Equatorial > Axial-Equatorial > Equatorial-Axial > Axial-Axial | Based on established principles of steric hindrance in substituted piperidines. nih.gov |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). ekb.egderpharmachemica.com
The MEP map would identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group are expected to be the most electron-rich (nucleophilic) sites. The piperidine nitrogen, being a tertiary amine, also possesses a lone pair of electrons, contributing to its nucleophilic character.
The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap implies higher stability. chemjournal.kz The HOMO is likely to be localized around the amine and ester oxygen atoms, while the LUMO would be concentrated on the electron-withdrawing cyanoethyl and carboxylate groups. This distribution suggests that the molecule could act as a nucleophile in reactions involving its nitrogen or oxygen centers. Local reactivity descriptors like Fukui functions can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com
Table 2: Predicted Electronic Properties
| Parameter | Predicted Value Range / Description | Significance |
|---|---|---|
| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability. |
| LUMO Energy | 0 to 2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~6 to 10 eV | A large gap suggests high kinetic stability. chemjournal.kz |
| Dipole Moment | High | The presence of polar C≡N and C=O groups suggests significant polarity, enhancing solubility in polar solvents. ekb.eg |
| Nucleophilic Sites | Carbonyl oxygens, cyano nitrogen, piperidine nitrogen | Regions susceptible to electrophilic attack. |
| Electrophilic Sites | Carbonyl carbon, cyano carbon | Regions susceptible to nucleophilic attack. |
Theoretical calculations can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy, aiding in the interpretation of experimental data. researchgate.net
Infrared (IR) Spectroscopy: The simulated IR spectrum would show characteristic vibrational frequencies. Key predicted peaks would include a sharp, strong absorption for the C≡N (nitrile) stretch, a strong absorption for the C=O (ester) stretch, and various C-H and C-N stretching and bending vibrations. Comparing these calculated frequencies with experimental data helps confirm the molecular structure. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. derpharmachemica.com The simulated spectra would show distinct signals for the protons and carbons of the piperidine ring, the cyanoethyl group, and the methyl ester. The chemical shifts of the piperidine ring protons would be influenced by their axial or equatorial position and their proximity to the substituents.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift (ppm) |
|---|---|---|
| IR | C≡N Stretch | ~2240-2260 cm⁻¹ |
| IR | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ |
| IR | C-O Stretch (Ester) | ~1100-1300 cm⁻¹ |
| ¹³C NMR | C≡N Carbon | ~115-125 ppm |
| ¹³C NMR | C=O Carbon | ~170-175 ppm |
| ¹³C NMR | -OCH₃ Carbon | ~50-55 ppm |
| ¹H NMR | -OCH₃ Protons | ~3.6-3.8 ppm (singlet) |
| ¹H NMR | Piperidine Ring Protons | ~1.5-3.0 ppm (complex multiplets) |
| ¹H NMR | -CH₂-CN Protons | ~2.5-2.9 ppm (triplet) |
Molecular Dynamics Simulations to Understand Conformational Behavior
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the flexibility of the substituent groups and the stability of the piperidine ring's conformation. mdpi.comrsc.org These simulations can confirm the persistence of the chair conformation and show the rotational freedom of the C-N and C-C single bonds in the cyanoethyl and carboxylate side chains. MD is also crucial for understanding how the molecule interacts with its environment, which is a precursor to studying interactions with larger biological systems. researchgate.net
In Silico Studies of Molecular Interactions with Biological Macromolecules
In silico techniques, particularly molecular docking, are used to predict how a small molecule might bind to the active site of a biological macromolecule, such as a protein or enzyme. nih.govsphinxsai.com The structure of this compound contains several functional groups capable of forming interactions:
Hydrogen Bond Acceptors: The ester carbonyl oxygen and the nitrile nitrogen.
Hydrophobic Regions: The ethyl chain and parts of the piperidine ring.
Polar Interactions: The tertiary amine of the piperidine ring can interact with polar residues.
Molecular docking studies could screen this compound against various biological targets to predict its binding affinity and mode of interaction. mdpi.comtandfonline.com For instance, many piperidine derivatives are known to interact with receptors in the central nervous system or with various enzymes. clinmedkaz.org Docking simulations would place the molecule into the receptor's binding pocket in various orientations and score them based on predicted binding energy, identifying key amino acid residues that stabilize the interaction. rsc.orgnih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. morressier.comrsc.org The synthesis of this compound typically involves the cyanoethylation of methyl piperidine-4-carboxylate. This is a nucleophilic addition reaction where the secondary amine of the piperidine precursor attacks acrylonitrile (B1666552).
Computational methods could be used to model this reaction pathway. By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This would help to:
Confirm the proposed nucleophilic addition mechanism.
Identify the rate-determining step by finding the highest energy barrier.
Investigate the role of solvents or catalysts in stabilizing the transition state and influencing the reaction rate.
Such studies provide a molecular-level understanding that can be used to optimize reaction conditions for improved yield and efficiency. researchgate.net
Applications of Methyl 1 2 Cyanoethyl Piperidine 4 Carboxylate in Academic Research
Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles and Complex Molecules
The molecular architecture of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate, possessing both an electrophilic ester and a nitrile group, makes it a valuable starting material for constructing more elaborate chemical structures. The piperidine (B6355638) ring is a privileged scaffold, forming the core of numerous biologically active compounds, and this intermediate provides a direct route to novel derivatives.
The chemical reactivity of its functional groups allows for diverse transformations:
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents. Each of these transformations opens up pathways to different classes of compounds. For instance, reduction to an amine yields a diamine structure that can be a precursor for creating larger heterocyclic systems or for introducing new pharmacophores.
Ester Group: The methyl ester at the 4-position of the piperidine ring can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse array of amides. Alternatively, it can be reduced to a primary alcohol, providing another point for chemical diversification.
This dual reactivity is particularly useful in the synthesis of complex molecules where sequential and selective modification is required. Piperidine-4-carboxylate derivatives, in general, are well-established intermediates in the synthesis of potent analgesics, such as fentanyl and its analogs. researchgate.net The N-substituted cyanoethyl group can be seen as a protected or modifiable propylamine (B44156) equivalent, a common feature in neuroactive compounds. The synthesis of various heterocyclic amino acids and pyrazole (B372694) derivatives from piperidine carboxylic acids further illustrates the role of this class of compounds as versatile building blocks in medicinal chemistry. mdpi.com
Utilization as a Scaffold for Combinatorial Library Synthesis in Chemical Biology Research
In chemical biology and drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new biologically active molecules. nih.gov this compound is an ideal scaffold for such libraries due to its rigid core and two distinct points of chemical diversity.
The piperidine ring provides a three-dimensional structure that can effectively present attached chemical groups for interaction with biological targets. Researchers can systematically vary the substituents at two different locations on the scaffold to explore the chemical space around a particular pharmacophore.
A hypothetical combinatorial library design starting from this scaffold could involve:
Diversity at C-4: The methyl ester can be converted into a library of amides by reacting the corresponding carboxylic acid (after hydrolysis) with a diverse set of primary and secondary amines.
Diversity at N-1: The cyano group can be reduced to an amine, which can then be acylated, alkylated, or used in reductive amination reactions with a library of aldehydes or ketones to introduce a second level of diversity.
This strategy allows for the rapid generation of hundreds or thousands of unique compounds from a single, readily accessible starting material, which can then be screened for activity against proteins of interest.
Table 1: Potential Reactions for Combinatorial Library Synthesis
| Scaffold Position | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| C-4 (via acid) | Amide Coupling | Diverse Amines (R-NH₂) | Amide |
| C-4 (Ester) | Reduction | Reducing Agents (e.g., LiAlH₄) | Primary Alcohol |
| N-1 (Nitrile) | Reduction | Reducing Agents (e.g., H₂, Raney Ni) | Primary Amine |
| N-1 (Post-reduction) | Acylation | Acid Chlorides (R-COCl) | Amide |
| N-1 (Post-reduction) | Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |
Precursor in the Development of Advanced Research Probes and Chemical Tools
Advanced research probes are specialized molecules designed to study biological systems, for example, by binding to a specific protein or labeling a particular cellular structure. The synthesis of these tools often requires intermediates that allow for the straightforward introduction of reporter groups (like fluorophores or radioactive isotopes) or reactive groups (for covalent labeling).
This compound can serve as a precursor for such probes. The functional groups provide attachment points for these specialized moieties. For example:
The carboxylic acid derived from the ester can be used to link the molecule to a fluorescent dye.
The amine derived from the nitrile can be used to attach a biotin (B1667282) tag for affinity purification experiments or a photoaffinity labeling group to identify protein binding partners.
While specific examples for this exact compound are not prominent, the use of similar piperidine-based structures is common in the development of ligands for receptors in the central nervous system, such as opioid or dopamine (B1211576) receptors. researchgate.net These ligands are often adapted into research tools, like PET imaging agents, by incorporating isotopes such as ¹¹C or ¹⁸F. The synthesis of 5-HT1F agonists, for instance, relies on piperidine-4-carboxylic acid derivatives as key intermediates. google.com
Contribution to the Development of Novel Organic Synthesis Methodologies
New methods in organic synthesis are often tested on a range of substrates to demonstrate their applicability and limitations. Molecules with multiple functional groups, like this compound, can be valuable for this purpose. A synthetic chemist might use this compound to test a new catalyst or reaction condition designed for the selective transformation of one functional group in the presence of another.
For example, a new catalytic system for the selective reduction of a nitrile to an amine could be tested on this compound. A successful outcome would demonstrate the method's tolerance for the ester group, a valuable feature for practical organic synthesis. Similarly, new reagents for ester hydrolysis or amidation could be evaluated for their compatibility with the nitrile and tertiary amine present in the molecule. The development of greener synthetic routes using alternative solvents or catalysts often utilizes such functionally diverse molecules to prove the robustness of the new methodology. mdpi.com
Design and Synthesis of Piperidine Analogs for Fundamental Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov This knowledge guides the design of more potent and selective drugs. The piperidine scaffold of this compound is an excellent starting point for SAR studies.
By systematically modifying different parts of the molecule, researchers can probe the requirements for biological activity. Key modifications could include:
Varying the N-1 substituent: The length of the alkyl chain could be altered, or the cyano group could be replaced with other polar groups (e.g., -OH, -CONH₂, -SO₂Me) to investigate the impact of size, shape, and hydrogen bonding potential at this position.
Modifying the C-4 substituent: The ester could be converted to various amides, ketones, or other functional groups to determine which interactions are critical at this position.
Altering the piperidine ring: Substituents could be added to other positions on the ring to explore conformational effects or to block potential sites of metabolism.
This systematic approach allows for the mapping of the "pharmacophore"—the essential features required for activity—and helps in the rational design of improved analogs. nih.gov The synthesis of cocaine analogs and other piperidine-based compounds for SAR studies highlights the importance of this molecular framework in understanding how ligands interact with their biological targets. researchgate.net
Table 2: Example of an SAR Matrix for Analog Design
| Analog ID | N-1 Substituent | C-4 Substituent | Rationale for Modification |
|---|---|---|---|
| MCEPC-01 | -(CH₂)₂-CN | -COOCH₃ | Parent Compound |
| MCEPC-02 | -(CH₂)₃-NH₂ | -COOCH₃ | Investigate role of basic amine |
| MCEPC-03 | -(CH₂)₂-COOH | -COOCH₃ | Investigate role of acidic group |
| MCEPC-04 | -(CH₂)₂-CN | -CONHCH₃ | Probe for H-bond donor at C-4 |
| MCEPC-05 | -(CH₂)₂-CN | -CH₂OH | Remove carbonyl, add H-bond donor |
In Vitro Mechanistic Investigations of Biological Target Interactions Non Clinical Focus
Enzymatic Inhibition Studies (e.g., Urease, Polyketide Synthase 13)
There is currently no published research specifically investigating the inhibitory activity of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate against the enzymes urease or Polyketide Synthase 13 (Pks13).
Urease, a nickel-containing metalloenzyme, is a target for inhibitors to combat infections by ureolytic bacteria. nih.govresearchgate.net Inhibition strategies often involve compounds that can chelate the nickel ions in the active site or interact with key amino acid residues. nih.govresearchgate.net
Polyketide Synthase 13 is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of mycolic acids, making it a key target for the development of new anti-tuberculosis drugs. nih.govnih.govbenthamscience.com Known inhibitors of Pks13 include various classes of compounds such as benzofurans, thiophenes, and β-lactones. nih.govbenthamscience.com Without experimental data, any potential interaction of this compound with these enzymes remains speculative.
Receptor Binding Profile Analysis (e.g., Opioid Receptors, without clinical outcomes)
Specific data on the binding affinity of this compound for opioid receptors (mu, delta, and kappa) is not available in the current scientific literature. The piperidine (B6355638) ring is a common scaffold in many opioid receptor ligands, including the potent analgesic fentanyl and its derivatives. nih.govnih.gov
Molecular Interaction Profiling and Identification of Novel Research Targets
There are no published studies on the broader molecular interaction profile of this compound. Such studies would involve screening the compound against a wide range of biological targets to identify potential new research avenues. The piperidine-4-carboxamide scaffold, a related structure, has been explored for its potential as a dopamine (B1211576) reuptake inhibitor and for analgesic properties. researchgate.net This suggests that derivatives of the piperidine-4-carboxylate core may have diverse biological activities, but specific data for the 1-(2-cyanoethyl) substituted version is absent.
Structure-Based Ligand Design and Rational Modification for Investigational Tools
The use of this compound as a foundational scaffold for structure-based ligand design or the rational modification into investigational tools is not documented in the available literature. The piperidine scaffold, in general, is a versatile starting point for the development of new ligands for various targets, including kinases and σ1 receptors. nih.govresearchgate.net The process of rational drug design involves modifying a core structure to enhance its affinity, selectivity, and efficacy for a specific biological target. However, there is no evidence to suggest that this compound has been utilized in this capacity for the targets outlined.
Future Perspectives in Methyl 1 2 Cyanoethyl Piperidine 4 Carboxylate Research
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate and its derivatives will likely focus on the principles of green and sustainable chemistry. researchgate.netsmolecule.com Traditional synthetic methods for piperidine (B6355638) derivatives often involve multi-step procedures with harsh reagents and catalyst systems that are not environmentally friendly. rsc.org Future research is expected to pivot towards more efficient and sustainable alternatives.
Key areas of development include:
Chemo-enzymatic Synthesis: The integration of biocatalysis offers a promising avenue for the stereoselective synthesis of functionalized piperidines. ycdehongchem.comnih.gov Future research could explore the use of enzymes to catalyze key steps in the synthesis of this compound, potentially leading to milder reaction conditions, higher yields, and improved enantioselectivity. ycdehongchem.comnih.gov
Flow Chemistry: Continuous flow reactors present a scalable and efficient alternative to traditional batch synthesis. ycdehongchem.com The application of flow chemistry to the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of reagents. ycdehongchem.com
Catalytic Systems: The development of novel catalysts is crucial for sustainable synthesis. Research into earth-abundant metal catalysts or organocatalysts could replace the often-used precious metal catalysts, reducing both cost and environmental impact. rsc.org One-pot, multi-component reactions catalyzed by efficient and recyclable catalysts are also a promising direction for the streamlined synthesis of highly functionalized piperidines. researchgate.net
A comparative table of potential future synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Enhanced safety, scalability, improved process control. | Reactor design and optimization of reaction conditions. |
| Novel Catalytic Systems | Lower cost, reduced environmental impact, high efficiency. | Development of earth-abundant metal or organocatalysts. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The unique combination of functional groups in this compound opens up a wide array of possibilities for exploring novel chemical transformations. Future research will likely focus on leveraging the reactivity of the cyanoethyl, carboxylate, and piperidine nitrogen moieties.
Potential areas of exploration include:
Transformations of the Cyanoethyl Group: The cyano group can be subjected to a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. Investigating these reactions could lead to the synthesis of novel derivatives with diverse functionalities and potential applications.
Modifications of the Carboxylate Group: The methyl ester can be hydrolyzed, reduced, or converted to amides, providing access to a range of new compounds. smolecule.com These modifications can significantly alter the physicochemical properties of the molecule, influencing its solubility, stability, and biological activity.
Piperidine Ring Functionalization: While the piperidine ring is already substituted, further functionalization through C-H activation or ring-opening reactions could be explored. mdpi.com Such studies would not only expand the chemical space around this scaffold but also provide insights into the fundamental reactivity of substituted piperidines. A patent has described a reaction where N-cyanoethyl piperidines decompose in the presence of a palladium catalyst and D-phenylglycinol to form piperidine hydrochloride, suggesting a potential de-cyanoethylation pathway. wikipedia.org
Advanced Applications in Material Science Research
The incorporation of piperidine-containing molecules into polymers and other materials is an emerging area of research with significant potential. The functional groups present in this compound make it an attractive building block for novel materials.
Future research in this area could focus on:
Polymer Synthesis: The cyano and ester functionalities could be utilized for polymerization reactions. For instance, the cyano group is a known precursor for the synthesis of polymers like polyacrylonitrile. wikipedia.org The bifunctional nature of the molecule could allow for its use as a monomer or a cross-linking agent to create polymers with unique properties, such as thermal stability and chemical resistance. ycdehongchem.com
Functional Materials: Piperidine-based materials have shown promise in applications such as CO2 capture and as bioactive films. researchgate.netnih.gov The nitrogen atom in the piperidine ring can interact with CO2, making materials containing this moiety potential candidates for carbon capture technologies. researchgate.net Furthermore, the incorporation of this compound into biodegradable polymers could lead to the development of functional materials for drug delivery or other biomedical applications. nih.gov
Coatings and Adhesives: Cyanoacrylates are well-known for their adhesive properties. pcbiochemres.com Exploring the potential of this compound in the formulation of specialized adhesives and coatings could be a fruitful area of research, leveraging the combined properties of the cyanoacrylate-like structure and the piperidine ring.
Contribution to Fundamental Understanding of Piperidine Chemistry and its Broader Implications
The study of this compound can contribute significantly to the broader understanding of piperidine chemistry, a field of immense importance in medicinal and synthetic chemistry. nih.gov Piperidine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals and natural products. nih.gov
Key contributions could include:
Reactivity Studies: Elucidating the reactivity of the cyanoethylated nitrogen and its influence on the properties of the piperidine ring can provide fundamental insights applicable to the design of other N-substituted piperidines.
Medicinal Chemistry Scaffolding: While this article does not delve into specific therapeutic applications, the knowledge gained from studying the synthesis and reactivity of this compound can inform the design of more complex piperidine-based molecules with potential pharmacological activity. The piperidine moiety is a key component in a wide range of bioactive compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate?
- Methodological Answer : A common approach involves alkylation of piperidine derivatives. For example, ethyl isonipecotate can react with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which may undergo further cyanation . Solvent selection (e.g., THF, toluene) and temperature control are critical to avoid side reactions. Post-synthesis, purification via column chromatography or recrystallization is recommended.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and absence of impurities. For example, piperidine ring protons typically appear as multiplet signals between δ 1.5–3.5 ppm, while the cyanoethyl group shows distinct peaks near δ 2.5–3.0 ppm (CH) and δ 3.5–4.0 ppm (CN) .
- Mass Spectrometry (HRMS) : Validate molecular weight with high-resolution MS. A calculated [M+H] peak for CHNO would be 212.1160 .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 210–254 nm.
Q. What solvents and conditions are optimal for storing and handling this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the cyano group. Use aprotic solvents like acetonitrile or DMSO for stock solutions. Avoid prolonged exposure to moisture, as the ester group may hydrolyze to carboxylic acid under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the alkylation of piperidine derivatives to synthesize this compound?
- Methodological Answer :
- Base Selection : Use sterically hindered bases (e.g., LDA) to deprotonate the piperidine nitrogen, enhancing nucleophilicity for alkylation. Evidence from similar syntheses shows that lithium bases improve reaction rates compared to NaH or KCO .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates but may require low temperatures (–78°C) to suppress elimination side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd for cyanation) can improve efficiency. However, residual metal contamination must be addressed via chelating agents (e.g., EDTA) .
Q. What strategies resolve contradictions in spectral data when confirming novel piperidine carboxylate derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT or machine learning tools). For example, unexpected splitting in NMR may arise from restricted rotation of the cyanoethyl group.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns. In a study on benzothiazole-piperidine hybrids, HSQC confirmed correlations between piperidine carbons and adjacent protons .
- X-ray Crystallography : Resolve structural ambiguities. For instance, crystallographic data for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide confirmed bond angles and stereochemistry .
Q. How to design scalable synthetic routes for this compound while minimizing hazardous intermediates?
- Methodological Answer :
- Green Chemistry Principles : Replace toxic alkylating agents (e.g., bromoethane) with safer alternatives (e.g., chloroethyl derivatives) and use water as a co-solvent where possible .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like cyanoethylation, reducing batch-to-batch variability .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
